molecular formula C10H11ClN4O B15054814 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Cat. No.: B15054814
M. Wt: 238.67 g/mol
InChI Key: VBBUNFGPTNFIDG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methyl-substituted pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It may be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol depends on its specific application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding.

    Receptor Binding: It may interact with specific receptors in the body, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-(1H-pyrazol-4-yl)pyrimidin-4-ol: Lacks the ethyl group on the pyrazole ring.

    2-(Bromomethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol: Has a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-6-(1-ethyl-1H-imidazol-4-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to the presence of both a chloromethyl group and an ethyl-substituted pyrazole ring, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

2-(chloromethyl)-4-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11ClN4O/c1-2-15-6-7(5-12-15)8-3-10(16)14-9(4-11)13-8/h3,5-6H,2,4H2,1H3,(H,13,14,16)

InChI Key

VBBUNFGPTNFIDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=O)NC(=N2)CCl

Origin of Product

United States

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